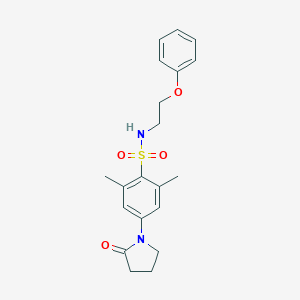
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as DOPBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DOPBS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves its inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and survival. By inhibiting CA IX, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and survival. This makes 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Its inhibition of CA IX can lead to a decrease in tumor growth and survival. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potency as a CA IX inhibitor. This makes it a promising candidate for cancer therapy. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of other diseases.
One of the limitations of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potential toxicity. While it has been shown to be effective in vitro and in vivo, its toxicity profile needs to be further studied before it can be used in humans.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One area of research is the development of more potent and selective CA IX inhibitors. This could lead to the development of more effective cancer therapies.
Another area of research is the study of the neuroprotective effects of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. This could lead to the development of new treatments for diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its inhibition of CA IX makes it a promising candidate for cancer therapy, while its neuroprotective effects make it a potential treatment for other diseases. While there are limitations to its use, further research could lead to the development of more effective treatments for these diseases.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-(chlorosulfonyl)benzenamine with 2-phenoxyethylamine and pyrrolidine-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a CA IX inhibitor. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to have anti-tumor effects. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
In addition to its use as a CA IX inhibitor, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
Eigenschaften
Molekularformel |
C20H24N2O4S |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-13-17(22-11-6-9-19(22)23)14-16(2)20(15)27(24,25)21-10-12-26-18-7-4-3-5-8-18/h3-5,7-8,13-14,21H,6,9-12H2,1-2H3 |
InChI-Schlüssel |
GDFYWRDQXKENEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)

![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)